Sodium;(113C)propanoate

Übersicht

Beschreibung

Sodium propionate, also known as Sodium propanoate, is the sodium salt of propionic acid . It has the chemical formula Na(C2H5COO) . This white crystalline solid is deliquescent in moist air . It is produced by the reaction of propionic acid and sodium carbonate or sodium hydroxide . It is used as a food preservative and is represented by the food labeling E number E281 in Europe . It is used primarily as a mold inhibitor in bakery products .

Synthesis Analysis

Sodium propionate is produced by the reaction of propionic acid and sodium carbonate or sodium hydroxide .Molecular Structure Analysis

The molecular formula of Sodium propionate is C3H5NaO2 . The IUPAC name is sodium;propanoate . The InChI is InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 .Physical And Chemical Properties Analysis

Sodium propionate has a molar mass of 96.060 g/mol . It appears as transparent crystals and has a faint acetic-butyric odor . It has a melting point of 289 °C (552 °F; 562 K) . It is soluble in water (1 g/ml) and ethanol (41.7 g/L) .Wissenschaftliche Forschungsanwendungen

Mass Spectrometry (MS)

Sodium propionate-1-13C is utilized in mass spectrometry to study metabolic pathways. The incorporation of the 13C isotope allows researchers to trace the metabolic fate of propionate in biological systems . This is particularly useful in studying propionate metabolism in various diseases and understanding its role in cellular processes.

Food Preservation Research

Research into food preservation benefits from Sodium propionate-1-13C as it helps in understanding how sodium propionate acts as a preservative. Studies can trace how the compound inhibits mold and bacterial growth in food products, which is crucial for extending shelf life and ensuring food safety .

Pharmaceutical Applications

In pharmaceuticals, Sodium propionate-1-13C is used to investigate the drug metabolism and pharmacokinetic properties of sodium propionate. It aids in the development of new formulations where propionate can be used as an active ingredient or a stabilizer .

Agricultural Research

Sodium propionate-1-13C plays a role in veterinary medicine and animal nutrition. It is used to study the effects of sodium propionate on animal health, particularly in ruminants where propionate is a key intermediate in the rumen fermentation process .

Industrial Applications

In industrial settings, Sodium propionate-1-13C can be used to track the environmental fate of sodium propionate. This includes studying its biodegradability and potential impact on ecosystems, which is important for assessing the environmental safety of industrial processes .

Cosmetic Product Development

The compound is also used in the development of cosmetic products. Researchers can use Sodium propionate-1-13C to study its efficacy as a preservative in cosmetic formulations, ensuring product stability and safety for consumers .

Biochemical Research

Sodium propionate-1-13C is valuable in biochemical research, particularly in studying gut microbiota-host interactions. It helps in understanding how propionate produced by gut bacteria influences host metabolism and health .

Environmental Science

Lastly, Sodium propionate-1-13C is used in environmental science to study the degradation of propionate compounds in various environments. This research can help in the development of bioremediation strategies and in understanding the carbon cycle in nature .

Wirkmechanismus

Safety and Hazards

Sodium propionate is harmful in contact with skin . Precautionary measures include wearing eye protection, face protection, protective clothing, and protective gloves . If it comes in contact with skin, it should be washed off immediately with plenty of water . If symptoms persist, medical attention should be sought .

Eigenschaften

IUPAC Name |

sodium;(113C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-FJUFCODESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

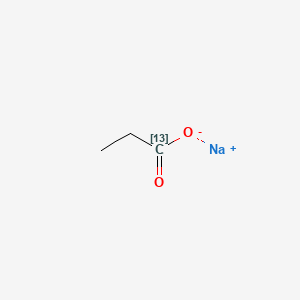

Canonical SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635425 | |

| Record name | Sodium (1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;(113C)propanoate | |

CAS RN |

62601-06-3 | |

| Record name | Sodium (1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62601-06-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)